4-Chloro-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Description
4-Chloro-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound featuring a thienopyrazole core fused with a carboxylic acid group. The molecule is substituted with chlorine at the 4-position and phenyl groups at the 1- and 3-positions (Fig. 1). This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
4-chloro-1,3-diphenylthieno[2,3-c]pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2S/c19-14-13-15(11-7-3-1-4-8-11)20-21(12-9-5-2-6-10-12)17(13)24-16(14)18(22)23/h1-10H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVJPEXTSVGISH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C(=C(S3)C(=O)O)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes with hydrazines to form the pyrazole core. Subsequent chlorination and phenylation steps are employed to introduce the chloro and phenyl groups, respectively.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. Advanced purification methods, such as recrystallization or chromatography, are employed to achieve high purity levels required for research and application purposes.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, 4-Chloro-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has shown promise in various bioassays. It has been investigated for its antimicrobial, antiviral, and anticancer properties, making it a valuable candidate for drug development.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its ability to interact with specific molecular targets suggests its use in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry: Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-Chloro-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs vary in substituents at the 1-, 3-, and 4-positions of the thienopyrazole core. Below is a systematic comparison:
Substituent Variations and Physicochemical Properties
Table 1: Key Structural Analogs and Properties
Key Observations:
- Steric Effects : The target compound’s diphenyl substitution creates significant steric hindrance, which may limit reactivity compared to analogs with smaller substituents (e.g., methyl or benzyl groups) .
- Solubility : Analogs with methyl or hydrogen substituents (e.g., 1,3-dimethyl derivative) exhibit higher aqueous solubility due to reduced hydrophobicity .
Commercial and Research Status
- Availability : The target compound is discontinued in commercial catalogs , whereas analogs like 1,3-dimethyl and fluorophenyl variants remain available .
- Research Gaps: Limited data exist on the target compound’s applications. In contrast, methyl esters and simpler analogs are better characterized in synthetic studies .
Biological Activity
4-Chloro-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS No. 377766-08-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other relevant pharmacological activities.
- Molecular Formula : C₁₈H₁₁ClN₂O₂S
- Molecular Weight : 354.81 g/mol
- Purity : ≥95%
- InChI Key : LTVJPEXTSVGISH-UHFFFAOYSA-N
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating promising results.
Table 1: Anticancer Activity Data
The compound exhibited significant cytotoxicity against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines with IC₅₀ values of 0.46 µM and 0.39 µM, respectively. In contrast, it showed a higher IC₅₀ value against A549 cells (26 µM), indicating a varied response depending on the cancer type.
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key molecular targets associated with tumor growth and proliferation:
- Topoisomerase II Inhibition : Compounds containing the pyrazole moiety have been reported to inhibit topoisomerase II, a crucial enzyme involved in DNA replication and repair .
- Aurora Kinase Inhibition : The compound has shown potential in inhibiting Aurora-A kinase with an IC₅₀ of approximately 0.16 µM, which is vital for mitotic regulation .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to exhibit inhibition of cyclooxygenase enzymes (COX), which play a significant role in inflammatory processes.
Table 2: Anti-inflammatory Activity Data
| Compound | COX Inhibition IC₅₀ (µmol) | Reference |
|---|---|---|
| Standard Drug (Celecoxib) | 0.04 ± 0.01 | |
| Compound X | 0.04 ± 0.02 |
The anti-inflammatory activity is comparable to standard drugs like Celecoxib, indicating that this compound could serve as a lead for developing new anti-inflammatory agents.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to or including this compound:
- Study on Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their anticancer activity against multiple cell lines, highlighting the importance of structural modifications for enhancing potency .
- Structure–Activity Relationship (SAR) : Research has shown that specific substitutions on the pyrazole ring significantly affect biological activity, suggesting that further optimization could yield more potent compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
